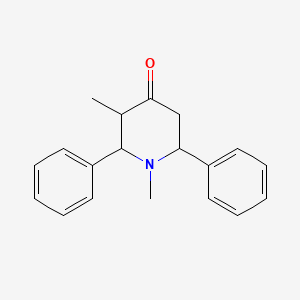

1,3-Dimethyl-2,6-diphenylpiperidin-4-one

描述

CL-268388 是一种化学化合物,以其独特的性质和在各个科学领域的应用而闻名。它是一种配位化合物,这意味着它由中心金属阳离子/原子和几个配体组成。这些配体可以是向金属中心提供电子对的分子或离子,形成一个复杂的结构。

准备方法

合成路线和反应条件: CL-268388 的合成涉及金属配合物的制备。一种常见的方法是在合适的溶剂中使金属盐与配体反应。 例如,反式-二氯双(乙二胺)钴(III)氯化物的合成涉及钴(III)氯化物与乙二胺在水中的反应,然后结晶 .

工业生产方法: 像 CL-268388 这样的配位化合物的工业生产通常涉及在反应器中进行大规模反应,然后进行纯化步骤,例如结晶、过滤和干燥。具体条件,例如温度、压力和溶剂选择,经过优化以最大程度地提高产率和纯度。

化学反应分析

反应类型: CL-268388 可以经历多种类型的化学反应,包括:

氧化还原反应: 中心金属离子的氧化态发生变化。

取代反应: 一个配体被另一个配体取代。

加成反应: 通过添加更多配体来增加配位数。

常用试剂和条件:

氧化: 强氧化剂,如高锰酸钾或过氧化氢。

还原: 还原剂,如硼氢化钠或肼。

取代: 配体,如氨或乙二胺,在水溶液或醇溶液中。

主要生成物: 这些反应的产物取决于所使用的具体试剂和条件。例如,氧化可能导致更高的氧化态配合物,而取代可能导致具有不同配体的新的配位化合物。

科学研究应用

Structural Characteristics

The compound has a complex structure characterized by a piperidine ring with two phenyl groups and two methyl groups attached. The molecular formula is , and it exhibits a chair conformation with equatorial orientations of substituents. The crystal structure reveals centrosymmetric dimers formed through weak intermolecular hydrogen bonds, which play a crucial role in its physical properties .

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry as a potential drug candidate. Recent studies have highlighted its biological activities including anti-cancer properties. For instance, computational docking studies have indicated its binding affinity to various cancer-related proteins .

Case Study: Anticancer Activity

A study utilized molecular docking to assess the interaction of this compound with anti-cancer proteins. The results demonstrated promising binding energies that suggest potential efficacy against cancer cells .

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. It has shown potential as an analgesic and anti-inflammatory agent. In vitro studies have indicated that derivatives of this compound can modulate neurotransmitter activity and exhibit neuroprotective effects.

Case Study: Neuroprotective Effects

Research has shown that derivatives of this compound can inhibit neuronal apoptosis under oxidative stress conditions. This highlights its potential use in treating neurodegenerative diseases .

Material Science Applications

In addition to biological applications, this compound is being explored for its properties in material science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry.

Case Study: Coordination Chemistry

Studies have demonstrated that this compound can effectively coordinate with transition metals to form complexes that exhibit unique electronic properties. These complexes are being explored for their applications in catalysis and materials development .

作用机制

CL-268388 的作用机制涉及它与特定分子靶标的相互作用。例如,它可能与特定的酶或受体结合,从而改变其活性。所涉及的途径可以包括信号转导、基因表达和代谢过程。 了解作用机制对于开发新的应用和改进现有的应用至关重要 .

相似化合物的比较

与其他类似化合物的比较: CL-268388 可以与其他配位化合物进行比较,例如:

- 反式-二氯双(乙二胺)钴(III)氯化物

- 四氨合铜(II)硫酸盐一水合物

独特性: 使 CL-268388 与众不同的是其特定的配体结构和由此产生的性质。例如,配体的选择会影响化合物的稳定性、反应性和生物活性。

类似化合物列表:

- 反式-二氯双(乙二胺)钴(III)氯化物

- 四氨合铜(II)硫酸盐一水合物

- 其他钴和铜配位配合物 .

生物活性

1,3-Dimethyl-2,6-diphenylpiperidin-4-one (DMPPD) is a synthetic organic compound with the molecular formula C₁₉H₂₁NO. Its unique structure, characterized by two phenyl groups at the 2 and 6 positions and two methyl groups at the 1 and 3 positions, contributes to its diverse biological activities. This article explores the biological activity of DMPPD, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

DMPPD features a piperidine ring with a carbonyl group at the 4-position. The arrangement of substituents influences its chemical reactivity and biological interactions. The molecular weight of DMPPD is approximately 278.39 g/mol.

Table 1: Structural Features of DMPPD

| Feature | Description |

|---|---|

| Molecular Formula | C₁₉H₂₁NO |

| Molecular Weight | 278.39 g/mol |

| Functional Groups | Piperidine, Ketone |

| Substituents | Two methyl groups (1,3), two phenyl groups (2,6) |

Biological Activity

Research indicates that DMPPD exhibits significant biological activities, particularly as an analgesic and anti-inflammatory agent. Its mechanism of action is believed to involve modulation of neurotransmitter receptors and pain pathways.

Analgesic and Anti-inflammatory Properties

DMPPD has been studied for its potential to alleviate pain and reduce inflammation. In vitro studies have demonstrated its efficacy in inhibiting pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of pain pathways through central nervous system interactions .

Neuroprotective Effects

Emerging studies suggest that DMPPD may possess neuroprotective properties. Its ability to interact with various biological targets could contribute to its protective effects against neurodegenerative conditions .

Synthesis of DMPPD

Several synthetic routes have been developed for producing DMPPD, often involving the reaction of piperidine derivatives with appropriate electrophiles. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds.

Table 2: Synthetic Routes for DMPPD

| Route Description | Key Reactants |

|---|---|

| Reaction of piperidine with benzaldehyde | Benzaldehyde, ammonium acetate |

| Alkylation of piperidone intermediates | Methyliodide in presence of potassium carbonate |

Case Studies

A variety of studies have explored the pharmacological effects of DMPPD:

- Study on Analgesic Activity : A study tested DMPPD in animal models for pain relief, demonstrating significant reductions in pain response compared to control groups .

- Neuroprotective Study : Research indicated that DMPPD could protect neurons from oxidative stress in vitro, highlighting its potential in treating neurodegenerative diseases .

- Anti-inflammatory Research : In a controlled experiment, DMPPD was shown to inhibit the expression of inflammatory markers in human cell lines, suggesting its utility in managing inflammatory conditions.

Comparative Analysis with Related Compounds

DMPPD shares structural similarities with other piperidine derivatives, which may exhibit varying biological activities.

Table 3: Comparison of Piperidine Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-2,6-diphenylpiperidin-4-one | Methyl group at position 1 | Altered analgesic profile |

| 2,6-Dimethyl-4-phenylpiperidin | Methyl groups at positions 2 and 6 | Different receptor interactions |

| 1,3-Diethyl-2,6-diphenylpiperidin | Ethyl groups instead of methyl | Enhanced lipophilicity |

属性

IUPAC Name |

1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-14-18(21)13-17(15-9-5-3-6-10-15)20(2)19(14)16-11-7-4-8-12-16/h3-12,14,17,19H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCQBSKDIIAQHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300876, DTXSID101283000 | |

| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5554-58-5, 5315-29-7 | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5554-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC139645 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2,6-diphenyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical conformation of 1,3-Dimethyl-2,6-diphenylpiperidin-4-one in its crystal structure?

A: X-ray crystallography studies have revealed that the this compound molecule usually adopts a chair conformation within its crystal structure. In this conformation, both phenyl rings and the methyl group attached to the carbon atoms are positioned equatorially. [] This arrangement minimizes steric hindrance and contributes to the molecule's stability in the solid state.

Q2: How does the structure of this compound influence its crystal packing?

A: The crystal structure of this compound exhibits the formation of centrosymmetric dimers. [] These dimers arise from weak intermolecular C—H⋯O hydrogen bonds between adjacent molecules. This particular packing arrangement is influenced by the spatial orientation of the carbonyl group and the hydrogen atoms on the piperidine ring.

Q3: What computational methods have been used to study this compound and its derivatives?

A: Density Functional Theory (DFT) has been employed to investigate various quantum chemical parameters of this compound and its derivatives. [] These parameters include the molecule's geometry, HOMO-LUMO energies (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital), and Non-Linear Optical (NLO) properties. By comparing these calculated parameters with experimental data, researchers can gain insights into the structure-property relationships of these compounds.

Q4: What modifications to the this compound structure have been explored and what are their implications?

A: Researchers have synthesized and characterized derivatives of this compound, including oxime ethers [] and semicarbazone derivatives []. These modifications introduce new functional groups that can potentially alter the molecule's physicochemical properties, reactivity, and biological activity. Further research on these derivatives could reveal valuable insights into their potential applications in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。